(R)-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine
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Overview
Description
®-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine is a chiral compound with a unique bicyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrazolo[1,5-a]azepine core, followed by the introduction of the ethan-1-amine group. The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could be used to modify the nitrogen-containing rings or other functional groups.
Substitution: Various substitution reactions could be employed to introduce different substituents on the pyrazolo[1,5-a]azepine core or the ethan-1-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, ®-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine: The enantiomer of the compound, which might have different biological activities.
Pyrazolo[1,5-a]azepine derivatives: Other derivatives with different substituents on the pyrazolo[1,5-a]azepine core.
Uniqueness
The uniqueness of ®-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine lies in its specific chiral configuration and the potential biological activities associated with this configuration
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-8(11)9-7-12-13-6-4-2-3-5-10(9)13/h7-8H,2-6,11H2,1H3/t8-/m1/s1 |
InChI Key |
LURATKULSOTGQR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C2CCCCCN2N=C1)N |
Canonical SMILES |
CC(C1=C2CCCCCN2N=C1)N |
Origin of Product |
United States |
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